molecular formula C18H15BrN2O2S B2478583 Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903826-51-6

Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2478583
CAS RN: 1903826-51-6
M. Wt: 403.29
InChI Key: YPTNZORGQYEFSY-UHFFFAOYSA-N
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Description

“Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of benzo[b]thiophene, a heterocyclic compound . The compound has been studied for its affinity towards 5-HT1A receptors .


Synthesis Analysis

The synthesis of similar compounds involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . The synthesis process can be carried out under microwave conditions . A Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid can also be used in the presence of a novel heterogeneous Pd catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure reveals a four-coordinated dimethylboryl centre .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using multinuclear NMR spectroscopy and elemental analysis . They display major absorption bands assigned to π–π* transitions .

Scientific Research Applications

Synthesis Methods

  • Oxidation and Nucleophilic Addition

    Benzo[b]thiophene sulfoxides, like the derivative (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, can be synthesized via oxidation. This derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, leading to various functionalized benzo[b]thiophene derivatives (Pouzet et al., 1998).

  • Pd-Catalyzed Cross-Coupling

    A Pd(II)-catalyzed Sonogashira type cross-coupling reaction can synthesize 2-substituted benzo[b]thiophenes. This method produces derivatives with potential applications in fluorescence and as cannabinoid receptor ligands (Jingwen Chen et al., 2017).

Crystal Structures and Optical Properties

  • Crystal Structures

    Crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives reveal similarities in molecular conformation and packing, with notable interactions like S...π contacts (F. Katzsch et al., 2016).

  • Optical Properties

    Synthesized 2-(benzo[b]thiophene-3-yl)pyrroles and BODIPY fluorophores display promising optical properties, including absorption and emission spectra and nonlinear optical features. These properties are superior to existing analogues (E. Schmidt et al., 2009).

Antimicrobial Activity

Solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones, related to the benzo[b]thiophene structure, shows potential antimicrobial activity, indicating a possible application in the development of new antibacterial and antifungal agents (D. Ashok et al., 2017).

Molecular Docking Studies

  • Anticonvulsant Agents

    Novel methanone derivatives containing the benzo[b]thiophene moiety have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents. Molecular docking studies help explain their mechanism of action (S. Malik & S. Khan, 2014).

  • 5-HT1A Receptors

    Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. Molecular docking studies provided insights into electrostatic interactions influencing binding affinity (H. Pessoa‐Mahana et al., 2012).

Other Applications

  • In Silico Drug-likeness Studies

    Research on dihydropyrrolone conjugates synthesized from related compounds to benzo[b]thiophene includes in silico drug-likeness studies and in vitro microbial investigations, indicating potential applications in drug development (K. Pandya et al., 2019).

  • Directed Metalation in Synthesis

    Directed metalation techniques have been applied to synthesize functionalized benzo[b]thiophenes, serving as key intermediates in the synthesis of benzothienopyranones, highlighting their utility in complex organic synthesis (T. K. Pradhan & A. De, 2005).

Safety and Hazards

The safety and hazards of similar compounds have been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

1-benzothiophen-2-yl-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c19-14-5-3-8-20-17(14)23-13-7-9-21(11-13)18(22)16-10-12-4-1-2-6-15(12)24-16/h1-6,8,10,13H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNZORGQYEFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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